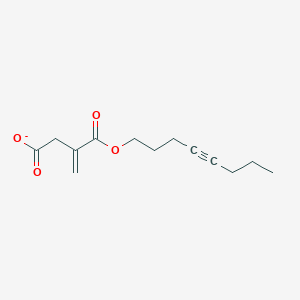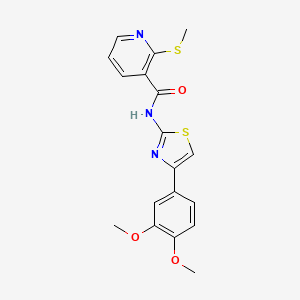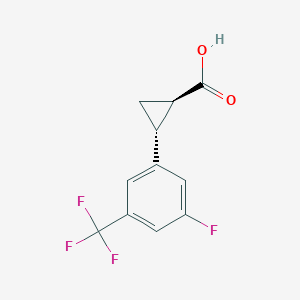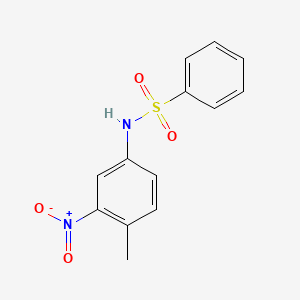
3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate is an organic compound that features a unique combination of functional groups, including an alkyne, an ester, and an alkene. This compound is of interest in organic synthesis due to its potential reactivity and versatility in forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate typically involves the esterification of but-3-enoic acid with oct-4-yn-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The alkene group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing esters to alcohols.
Substitution: Halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl) are used for electrophilic addition reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated alkenes.
Applications De Recherche Scientifique
3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate involves its reactivity with various molecular targets. The alkyne group can undergo cycloaddition reactions, forming cyclic compounds. The ester group can be hydrolyzed to release the corresponding acid and alcohol. The alkene group can participate in polymerization reactions, forming polymers with unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar in structure but contains a bromine atom instead of an alkyne group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole moiety and is used in the synthesis of biologically active natural products.
Propriétés
Formule moléculaire |
C13H17O4- |
|---|---|
Poids moléculaire |
237.27 g/mol |
Nom IUPAC |
3-oct-4-ynoxycarbonylbut-3-enoate |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-8-9-17-13(16)11(2)10-12(14)15/h2-4,7-10H2,1H3,(H,14,15)/p-1 |
Clé InChI |
FWVKMINCOXJSPQ-UHFFFAOYSA-M |
SMILES canonique |
CCCC#CCCCOC(=O)C(=C)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)

![Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)
![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
![4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13349297.png)




